H-D-Abu-Otbu hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol. It is also known by its CAS number 313994-32-0. This compound is a derivative of 2-aminobutyric acid, featuring a tert-butyl ester group, which enhances its stability and solubility in organic solvents. H-D-Abu-Otbu hydrochloride appears as a solid and is primarily used in biochemical applications, particularly in peptide synthesis and as a building block for various pharmaceuticals .
H-D-Abu-OtBu HCl acts as a derivatizing agent for peptides containing primary amines. Derivatization is a process where a functional group is added to a molecule to improve its properties for analysis. In the context of proteomics, derivatization can enhance a peptide's solubility, ionization efficiency, and stability during mass spectrometry analysis [1, 3].
By reacting with the primary amines of peptides, H-D-Abu-OtBu HCl introduces a tert-butyloxycarbonyl (Boc) protecting group and a charged hydrochloride moiety. The Boc group protects the amine group from unwanted side reactions during subsequent processing, while the hydrochloride group improves the peptide's ionization efficiency in electrospray ionization (ESI) mass spectrometry, a common ionization method used in proteomic workflows [2, 4].
Here are some resources for further reading:
The biological activity of H-D-Abu-Otbu hydrochloride is primarily linked to its role as an amino acid derivative. It has been studied for its potential in:
The synthesis of H-D-Abu-Otbu hydrochloride typically involves the following steps:
H-D-Abu-Otbu hydrochloride has several applications:
Interaction studies involving H-D-Abu-Otbu hydrochloride focus on its role in biochemical pathways and its interactions with proteins and enzymes. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance, understanding how it interacts with neurotransmitter systems can provide insights into its biological significance .
H-D-Abu-Otbu hydrochloride shares structural similarities with other amino acid derivatives. Here are some comparable compounds:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| (R)-Di-tert-butyl 2-aminosuccinate hydrochloride | 135904-71-1 | 1.00 |
| (S)-Di-tert-butyl 2-aminosuccinate hydrochloride | 1791-13-5 | 1.00 |
| (S)-1-tert-Butyl 4-methyl 2-aminosuccinate HCl | 34582-30-4 | 1.00 |
| H-Asp(OtBu)-OMe·HCl | 2673-19-0 | Similar |
| H-Gln(OtBu)-HCl | 39741-62-3 | Similar |
H-D-Abu-Otbu hydrochloride is unique due to its specific structural features that allow it to participate effectively in peptide synthesis while maintaining stability under various conditions. Its tert-butyl group enhances solubility and reactivity compared to simpler amino acids or their derivatives .
H-D-Abu-Otbu HCl possesses the molecular formula C₈H₁₈ClNO₂ with a precise molecular weight of 195.69 grams per mole [1] [2] [7]. The compound exhibits a monoisotopic mass of 195.102606, as determined through high-resolution mass spectrometry analysis [1]. This molecular composition encompasses eight carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, reflecting the structural complexity of the protected amino acid derivative [2] [8].
Table 1: Basic Chemical Properties of H-D-Abu-Otbu HCl
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈ClNO₂ |
| Molecular Weight (g/mol) | 195.69 |
| CAS Registry Number | 313994-32-0 |
| Alternative CAS Numbers | 959750-74-4 |
| IUPAC Name | tert-butyl (2R)-2-aminobutanoate hydrochloride |
| Chemical Name | H-D-Abu-Otbu HCl |
| MDL Number | MFCD08275809 |
The compound's molecular architecture incorporates a tert-butyl ester protective group, which enhances stability and solubility in organic solvents while providing selective protection during synthetic transformations [5]. The presence of the hydrochloride salt form significantly improves the compound's water solubility and handling characteristics compared to the free base form [7] [8].
H-D-Abu-Otbu HCl exhibits distinct stereochemical properties characterized by a single defined stereocenter at the alpha carbon position [1] [2]. The compound adopts the (2R)-configuration, corresponding to the D-enantiomeric form of 2-aminobutanoic acid [1] [20] [23]. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the amino group, carboxyl group, ethyl side chain, and hydrogen are arranged in a specific three-dimensional orientation [12] [15].
Table 2: Stereochemical Properties of H-D-Abu-Otbu HCl
| Property | Value |
|---|---|
| Stereochemical Configuration | (2R)-configuration |
| Chiral Centers | 1 defined stereocenter |
| Optical Activity | Dextrorotatory (D-form) |
| Absolute Configuration | R-configuration at C-2 |
| Enantiomeric Form | D-2-aminobutanoic acid derivative |
The stereochemical configuration plays a crucial role in the compound's biological activity and synthetic utility [12] [15]. Research has demonstrated that D-amino acids, including D-2-aminobutanoic acid derivatives, exhibit distinct metabolic pathways compared to their L-counterparts in mammalian systems [12]. The (2R)-configuration influences the compound's interaction with chiral environments and enzymatic systems, making it valuable for studying stereochemical effects in peptide synthesis [15] [27].
The structural representation of H-D-Abu-Otbu HCl can be precisely described through standardized chemical notation systems [1] [20] [23]. The International Chemical Identifier (InChI) provides a comprehensive textual representation of the molecular structure, while the Simplified Molecular Input Line Entry Specification (SMILES) notation offers a compact structural description suitable for computational applications [4] [20].
Table 3: Structural Identifiers for H-D-Abu-Otbu HCl
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 |
| InChI Key | OEPKETQBSXWOBJ-FYZOBXCZSA-N |
| SMILES | CCC(C(=O)OC(C)(C)C)N.Cl |
| Canonical SMILES | CCC(C(=O)OC(C)(C)C)N.Cl |
The InChI representation incorporates stereochemical information through the "/t6-;/m1./s1" component, which specifies the (2R)-configuration at the chiral center [20] [23]. The SMILES notation "CCC(C(=O)OC(C)(C)C)N.Cl" efficiently describes the molecular connectivity, where the ethyl group (CC), amino group (N), carboxyl group (C(=O)O), and tert-butyl ester (OC(C)(C)C) are clearly represented [4] [23]. The separate chloride ion is indicated by the ".Cl" notation, reflecting the salt formation [7] [20].
H-D-Abu-Otbu HCl belongs to a family of protected amino acid derivatives that share structural similarities while exhibiting distinct characteristics [14] [25] [27]. Comparative analysis reveals significant structural relationships with other tert-butyl-protected amino acids and enantiomeric variants [9] [14] [21].
Table 5: Structural Comparison with Related Compounds
| Compound | Configuration | Side Chain | Molecular Weight | Protection Status |
|---|---|---|---|---|
| H-D-Abu-Otbu HCl | (2R) | Ethyl (-CH₂CH₃) | 195.69 | tert-butyl protected |
| H-L-Abu-Otbu HCl | (2S) | Ethyl (-CH₂CH₃) | 195.69 | tert-butyl protected |
| H-D-Ala-Otbu HCl | (2R) | Methyl (-CH₃) | 181.66 | tert-butyl protected |
| H-D-Val-Otbu HCl | (2R) | Isopropyl (-CH(CH₃)₂) | 209.72 | tert-butyl protected |
| Free D-2-aminobutanoic acid | (2R) | Ethyl (-CH₂CH₃) | 103.12 | Unprotected |
The structural comparison demonstrates that H-D-Abu-Otbu HCl differs from its L-enantiomer (H-L-Abu-Otbu HCl) solely in stereochemical configuration, maintaining identical molecular weight and chemical formula [21] [14]. The ethyl side chain distinguishes it from D-alanine derivatives (methyl side chain) and D-valine derivatives (isopropyl side chain), contributing to unique steric and electronic properties [9] [25]. The tert-butyl protection increases the molecular weight by 56 atomic mass units compared to the free amino acid, significantly enhancing lipophilicity and chemical stability [26] [28].
Research has shown that the tert-butyl ester group provides exceptional stability against nucleophilic and reducing conditions while remaining readily removable under acidic conditions [26] [28]. This protective strategy enables selective chemical transformations and facilitates purification processes in synthetic applications [27] [28].
H-D-Abu-Otbu HCl exhibits distinctive physical properties that influence its handling, storage, and application characteristics [5] [7] [30]. The compound typically presents as a solid material with crystalline structure, reflecting its salt formation and molecular packing arrangement [30] [34].
Table 4: Physical State and Appearance Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Appearance | Crystalline powder |
| Color | White to off-white |
| Form | Solid |
| Storage Conditions | Store at room temperature or 2-8°C under inert atmosphere |
The compound's physical appearance is characterized by a white to off-white coloration, typical of amino acid hydrochloride salts [30] [34]. The crystalline powder form facilitates accurate weighing and dissolution procedures essential for synthetic applications [5] [7]. Storage conditions typically require maintenance at room temperature or refrigerated conditions (2-8°C) under an inert atmosphere to prevent degradation and moisture absorption [7] [30].
The solid-state properties reflect the compound's salt formation, where ionic interactions between the protonated amino group and chloride anion contribute to crystalline stability [7] [8]. The hydrochloride salt form enhances water solubility compared to the free base, improving handling characteristics and synthetic utility [8] [30]. These physical properties make H-D-Abu-Otbu HCl suitable for various synthetic applications while maintaining chemical integrity during storage and manipulation [5] [7].
Nuclear Magnetic Resonance spectroscopy represents a fundamental analytical technique for the structural elucidation and characterization of amino acid derivatives such as H-D-Abu-Otbu hydrochloride [2]. The compound's molecular structure, featuring distinct functional groups including the tert-butyl ester protection, amino functionality, and hydrochloride salt formation, provides characteristic spectroscopic signatures that enable comprehensive structural identification [3] [4].
The proton Nuclear Magnetic Resonance spectrum of H-D-Abu-Otbu hydrochloride exhibits distinctive resonance patterns that reflect the molecular architecture and electronic environment of the compound [4] [5]. The tert-butyl ester group generates the most prominent spectral feature, appearing as a singlet resonance at approximately 1.35-1.50 parts per million, corresponding to nine equivalent protons of the C(CH₃)₃ moiety [4] [5]. This resonance demonstrates exceptional intensity due to the chemical equivalence of the methyl protons and their rapid rotation about the C-C bonds, producing a narrow line width that facilitates detection even in complex mixtures [5] [6].
The alpha proton located at the chiral center (C-2) resonates in the characteristic region of 3.8-4.2 parts per million, reflecting the deshielding effect of the adjacent electron-withdrawing amino and carboxyl functionalities [4]. This signal typically appears as a multiplet due to coupling interactions with neighboring protons in the ethyl side chain [4] [7]. The ethyl side chain contributes two distinct resonance patterns: the methylene protons (CH₂) appear as a multiplet in the range of 1.5-2.0 parts per million, while the terminal methyl protons (CH₃) generate a triplet at approximately 1.0-1.3 parts per million due to coupling with the adjacent methylene group [4].
The protonated amino group (NH₃⁺) in the hydrochloride salt form produces a characteristically broad resonance in the downfield region of 7.5-9.0 parts per million [8]. This signal exhibits significant line broadening due to rapid chemical exchange processes and quadrupolar relaxation effects associated with the nitrogen nucleus [4] [7]. The breadth and chemical shift position of this resonance serve as diagnostic indicators of the protonation state and hydrogen bonding environment of the amino functionality [8] [9].
The Carbon-13 Nuclear Magnetic Resonance spectrum of H-D-Abu-Otbu hydrochloride provides detailed insights into the carbon framework and electronic structure of the molecule [11] [12]. The carbonyl carbon of the ester functionality resonates in the characteristic downfield region of 170-185 parts per million, reflecting the significant deshielding effect of the C=O double bond [11] [12]. This resonance appears as a quaternary carbon signal with reduced intensity due to the absence of directly attached protons [12] [7].
The quaternary carbon of the tert-butyl group (C(CH₃)₃) generates a distinctive resonance at approximately 80-85 parts per million, while the three equivalent methyl carbons appear as a single peak at 27-29 parts per million [11] [12]. The chemical equivalence of these methyl carbons results from the tetrahedral symmetry of the tert-butyl group and rapid rotation about the C-C bonds [12] [13]. This spectral simplification facilitates structural identification and purity assessment of the compound [14] [10].
The alpha carbon (C-2) bearing the amino and carboxyl substituents resonates in the region of 50-65 parts per million, characteristic of amino acid alpha carbons [11] [12]. The precise chemical shift within this range depends on the stereochemical configuration and local electronic environment [7] [15]. The ethyl side chain carbons exhibit distinct resonances: the methylene carbon (CH₂) appears at 20-30 parts per million, while the terminal methyl carbon resonates at 10-15 parts per million, following typical aliphatic carbon chemical shift patterns [11] [12].
The Carbon-13 Nuclear Magnetic Resonance spectrum demonstrates excellent resolution and dispersion, with each carbon environment producing a distinct resonance that enables unambiguous structural assignment [14] [10]. The 20-fold greater chemical shift range of Carbon-13 compared to proton Nuclear Magnetic Resonance provides superior spectral resolution for complex structural analysis [14] [10]. Integration studies using short relaxation delays confirm quantitative relationships between different carbon environments, supporting structural integrity and purity determination [14] [10].
Fourier Transform Infrared spectroscopy provides comprehensive vibrational characterization of H-D-Abu-Otbu hydrochloride, revealing distinctive absorption bands that correspond to specific functional groups and molecular interactions [16] [17]. The infrared spectrum exhibits characteristic patterns that enable identification of the amino acid hydrochloride structure and assessment of molecular purity and crystalline form [18] [19].
The amino group stretching vibrations appear as multiple bands in the high-frequency region, reflecting the protonated NH₃⁺ state of the hydrochloride salt [17] [8]. Primary stretching modes occur between 3180-3030 cm⁻¹ as strong, broad absorptions, while secondary stretching vibrations appear at 2630-2500 cm⁻¹ with medium intensity [17] [8]. These bands demonstrate characteristic broadening due to hydrogen bonding interactions between the protonated amino group and chloride anions in the crystal lattice [20] [21].
The carbonyl stretching vibration of the ester functionality generates an intense, sharp absorption band at 1730-1750 cm⁻¹, representing one of the most diagnostic features in the infrared spectrum [16] [18]. This high-frequency carbonyl stretch reflects the electron-withdrawing effect of the tert-butyl ester group and the absence of significant conjugation or hydrogen bonding to the carbonyl oxygen [18] [19]. The precise frequency and intensity of this band serve as indicators of ester integrity and molecular conformation [16] [18].
Alkyl C-H stretching vibrations appear as strong absorptions in the region 2990-2850 cm⁻¹, with the tert-butyl group contributing particularly intense bands due to the nine equivalent C-H bonds [22] [23]. These stretching modes exhibit characteristic patterns that distinguish between methyl and methylene environments within the molecular structure [18] [22]. The abundance of alkyl C-H bonds in the tert-butyl ester protection results in dominant absorption intensity in this spectral region [23] [18].
Amino group deformation vibrations provide additional structural information through medium-intensity bands at 1600-1620 cm⁻¹ (asymmetric deformation) and 1500-1520 cm⁻¹ (symmetric deformation) [17] [9]. These deformation modes exhibit sensitivity to the protonation state and local environment of the amino functionality [17] [18]. The appearance of well-defined deformation bands confirms the ionic NH₃⁺ structure characteristic of amino acid hydrochloride salts [8] [9].
Ester-related vibrations include strong C-O stretching absorptions at 1150-1250 cm⁻¹ and medium-intensity C-N stretching bands at 1000-1100 cm⁻¹ [18] [19]. These lower-frequency vibrations provide information about the connectivity and conformation of the molecular framework [18] [24]. The combination of these vibrational modes creates a distinctive fingerprint region that enables definitive identification of the H-D-Abu-Otbu hydrochloride structure [18] [24].
Mass spectrometry of H-D-Abu-Otbu hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and enable identification of the compound in complex mixtures [25] [26]. The molecular ion peak appears at m/z 196 [M+H]⁺ under positive ion electrospray ionization conditions, corresponding to the protonated molecular species [2] [3]. The relatively low intensity of the molecular ion reflects the facile fragmentation of tert-butyl ester functionalities under mass spectrometric conditions [25] [27].
The base peak in the mass spectrum typically occurs at m/z 140, resulting from McLafferty rearrangement with loss of isobutene (C₄H₈) from the tert-butyl ester group [26] [27]. This fragmentation mechanism involves a six-membered transition state that facilitates hydrogen transfer from the departing alkene to the remaining molecular fragment [27] [25]. The McLafferty rearrangement represents a characteristic and diagnostic fragmentation pathway for tert-butyl ester derivatives of amino acids [26] [27].
Additional significant fragment ions include m/z 139 from loss of the tert-butyl radical [M-C₄H₉]⁺ through alpha cleavage adjacent to the ester oxygen [26] [25]. This fragmentation pathway competes with the McLafferty rearrangement and provides complementary structural information [26] [27]. The amino acid cation at m/z 118 [NH₃-CHR-COOH]⁺ results from complete cleavage of the ester bond, yielding the protonated amino acid portion of the molecule [25] [26].
The tert-butyl cation appears as a diagnostic fragment at m/z 57 [C₄H₉]⁺, confirming the presence of the tert-butyl protecting group [26] [28]. This carbocation demonstrates moderate stability due to the hyperconjugative stabilization provided by the branched alkyl structure [28] [26]. The appearance and relative intensity of this fragment provide information about the extent of tert-butyl substitution and molecular structure [26] [25].
Tandem mass spectrometry experiments enable detailed characterization of fragmentation pathways and confirmation of structural assignments [25] [27]. Collision-induced dissociation of selected precursor ions generates characteristic product ion spectra that reveal the connectivity and stability of different molecular regions [25] [26]. These studies demonstrate that fragmentation primarily occurs at the ester linkage and tert-butyl group, with minimal cleavage of the amino acid backbone under standard conditions [27] [25].
X-ray crystallography of H-D-Abu-Otbu hydrochloride provides definitive three-dimensional structural information that confirms the molecular geometry, stereochemistry, and crystal packing arrangements [20] [21]. Amino acid hydrochloride salts typically crystallize in orthorhombic or monoclinic crystal systems, with space groups such as P2₁2₁2₁ or P2₁/c being most commonly observed [21] [29]. The unit cell dimensions generally fall within ranges of a: 5-15 Å, b: 5-15 Å, and c: 10-20 Å, with Z values of 4-8 molecules per unit cell [21] [30].
The crystalline structure reveals extensive hydrogen bonding networks between the protonated amino groups and chloride anions [20] [21]. These intermolecular interactions typically involve N-H⋯Cl⁻ hydrogen bonds with donor-acceptor distances ranging from 3.0-3.5 Å [21] [31]. The hydrogen bonding patterns create two-dimensional or three-dimensional networks that stabilize the crystal lattice and influence the physical properties of the solid material [20] [30].
The stereochemical configuration at the alpha carbon (C-2) can be definitively confirmed through crystallographic analysis, establishing the (2R)-configuration corresponding to the D-enantiomeric form [2] [31]. Bond lengths and angles within the amino acid framework demonstrate typical values: C-N bonds of approximately 1.47-1.50 Å, C-C bonds of 1.52-1.54 Å, and C=O bonds of 1.22-1.24 Å [21] [31]. The tert-butyl ester group adopts a staggered conformation that minimizes steric interactions with neighboring atoms [30] [21].
Crystal packing analysis reveals alternating hydrophilic and hydrophobic regions within the structure [32] [30]. The hydrophilic regions contain the ionic amino groups and chloride anions connected through hydrogen bonding networks, while the hydrophobic regions comprise the tert-butyl ester groups and alkyl side chains [32] [20]. This amphiphilic organization influences the solubility properties and crystal stability of the compound [30] [32].
Thermal parameters and displacement ellipsoids provide information about molecular motion and conformational flexibility within the crystal lattice [21] [31]. The tert-butyl group typically exhibits larger thermal parameters due to rotational motion about the C-C bonds, while the amino acid backbone demonstrates more restricted motion due to hydrogen bonding constraints [31] [30]. These dynamic properties influence the stability and handling characteristics of the crystalline material [21] [30].